2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole
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Overview
Description
2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole is a heterocyclic compound with the molecular formula C16H10N2S2 and a molecular weight of 294.4 g/mol . This compound is known for its rigid planar structure and high oxidative stability, making it an interesting subject for various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole typically involves the condensation of benzaldehyde with thioamide derivatives under specific reaction conditions . One common method includes the use of thiazole-2-thiol and benzaldehyde in the presence of a base, followed by cyclization to form the desired thiazolo-thiazole structure .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolo-thiazole derivatives.
Scientific Research Applications
2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole involves its interaction with various molecular targets and pathways. Its rigid planar structure facilitates efficient π–π stacking interactions, which are crucial for its electronic properties. Additionally, its electron-deficient nature makes it a good candidate for electron transport in organic electronic devices.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]thiazole: Shares a similar core structure but lacks the phenyl substituents.
Benzothiazole: Contains a benzene ring fused to a thiazole ring, differing in the position of the nitrogen and sulfur atoms.
Thiazole: A simpler structure with a single thiazole ring.
Uniqueness
2,5-Diphenyl(1,3)thiazolo(5,4-d)(1,3)thiazole is unique due to its combination of phenyl groups and thiazolo-thiazole core, which imparts distinct electronic properties and stability. This makes it particularly valuable in the development of advanced materials for electronic applications.
Properties
CAS No. |
6641-96-9 |
---|---|
Molecular Formula |
C16H10N2S2 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,5-diphenyl-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C16H10N2S2/c1-3-7-11(8-4-1)13-17-15-16(19-13)18-14(20-15)12-9-5-2-6-10-12/h1-10H |
InChI Key |
GEUMATNMPIDQNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
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